molecular formula C8H3BrFN3 B13976664 4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile

4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile

Katalognummer: B13976664
Molekulargewicht: 240.03 g/mol
InChI-Schlüssel: BJKJIHWCDAIMGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the reaction of appropriate pyrazole and pyridine derivatives. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C8H3BrFN3

Molekulargewicht

240.03 g/mol

IUPAC-Name

4-bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H3BrFN3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H

InChI-Schlüssel

BJKJIHWCDAIMGN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=C(C=N2)F)C(=C1)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.